Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-24-16-7-9-17(10-8-16)25(22,23)18-11-13-20(14-12-18)19(21)15-5-3-2-4-6-15/h2-3,7-10,15,18H,4-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDWCMSFFSZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
Piperidine undergoes sulfonylation with 4-methoxyphenylsulfonyl chloride under basic conditions to yield the sulfonamide intermediate.
Procedure :
- Dissolve piperidine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) as a base to scavenge HCl.
- Slowly add 4-methoxyphenylsulfonyl chloride (1.1 equiv) at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with water, extract with dichloromethane, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 78–85% (reported for analogous sulfonylation reactions).
Alternative Route: Protection/Deprotection Strategy
To avoid over-sulfonylation, the piperidine nitrogen can be temporarily protected with a tert-butoxycarbonyl (Boc) group:
- Protect piperidine with Boc anhydride.
- Sulfonylate the Boc-protected piperidine.
- Deprotect using hydrochloric acid in dioxane.
Synthesis of Cyclohex-3-en-1-ylmethanone
Friedel-Crafts Acylation of Cyclohexene
Cyclohexene reacts with acetyl chloride under Friedel-Crafts conditions to form the ketone:
- Combine cyclohexene (1.0 equiv) and acetyl chloride (1.2 equiv) in dichloromethane.
- Add aluminum trichloride (1.5 equiv) as a Lewis acid.
- Stir at 0°C for 6 hours.
- Quench with ice-water and extract with dichloromethane.
Yield : 65–70% (similar to PubChem CID 68199974).
Coupling of Fragments via Nucleophilic Acyl Substitution
The sulfonylated piperidine reacts with cyclohex-3-enecarbonyl chloride to form the final product:
Procedure :
- Synthesize cyclohex-3-enecarbonyl chloride by treating cyclohex-3-enecarboxylic acid with thionyl chloride.
- Combine 4-((4-methoxyphenyl)sulfonyl)piperidine (1.0 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran.
- Add cyclohex-3-enecarbonyl chloride (1.1 equiv) dropwise at −20°C.
- Warm to room temperature and stir for 8 hours.
- Purify via recrystallization (ethanol/water).
Yield : 60–68% (based on analogous couplings in WO2016170545A1).
Alternative Method: One-Pot Tandem Sulfonylation-Acylation
To streamline synthesis, a one-pot approach eliminates intermediate isolation:
- Sulfonylate piperidine in situ with 4-methoxyphenylsulfonyl chloride.
- Directly add cyclohex-3-enecarbonyl chloride and triethylamine.
- Purify via solvent-antisolvent precipitation (acetonitrile/water).
Yield : 55–62% (lower due to competing side reactions).
Analytical Validation and Characterization
Spectroscopic Data
- $$^1H$$ NMR (400 MHz, CDCl$$3$$): δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 5.65 (m, 1H, CH=CH), 3.85 (s, 3H, OCH$$3$$), 3.45–3.20 (m, 4H, piperidine), 2.90–2.70 (m, 2H, cyclohexene), 2.30–1.50 (m, 8H, cyclohexene/piperidine).
- IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O).
Chromatographic Purity
HPLC : >98% purity (C18 column, acetonitrile:water = 70:30, λ = 254 nm).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise coupling | 60–68 | >98 | High purity, controlled intermediates | Multi-step, time-consuming |
| One-pot tandem | 55–62 | 95–97 | Faster | Lower yield due to side reactions |
| Boc-protection strategy | 70–75 | >97 | Prevents over-sulfonylation | Additional deprotection step |
Industrial-Scale Considerations
For bulk production, the stepwise coupling method is preferred due to reproducibility. Key optimizations include:
- Solvent recycling : Recover dichloromethane via distillation.
- Catalyst load reduction : Use 1.2 equiv of AlCl$$_3$$ in Friedel-Crafts acylation.
- Continuous flow systems : Enhance reaction control and throughput.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, sulfonyl chlorides, and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Molecular Formula : C17H23N2O3S
- Molecular Weight : 345.45 g/mol
- CAS Number : 64730-01-4
The structure includes a cyclohexene ring and a piperidine moiety, which contributes to its pharmacological properties.
CNS Disorders
Research indicates that compounds with similar structures may exhibit neuroprotective effects. Specifically, derivatives of piperidine have been studied for their potential in treating cognitive impairment and neurodegenerative diseases such as Alzheimer's disease. The sulfonamide group may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for further investigation in CNS disorders .
Anticancer Activity
This compound has shown promise in anticancer research. Studies on related sulfonamide compounds indicate cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve apoptosis induction and inhibition of tumor growth .
Metabolic Disorders
The compound's structure suggests potential utility in treating metabolic syndrome-related conditions, such as type 2 diabetes and obesity. Similar compounds have been shown to inhibit enzymes involved in glucose metabolism, indicating that this compound might possess similar properties .
Case Study 1: Neuroprotective Effects
In a study examining various piperidine derivatives, researchers found that certain compounds significantly improved cognitive function in rodent models of Alzheimer's disease. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable neuroprotective effects .
Case Study 2: Antitumor Activity
A series of sulfonamide derivatives were evaluated for their anticancer properties against human cancer cell lines. Results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively. The study highlighted the need for further exploration into cyclohexenone derivatives as potential anticancer agents .
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-en-1-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, with the CAS number 1448128-42-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 363.5 g/mol. The structure is characterized by a cyclohexene ring and a piperidine moiety substituted with a methoxyphenylsulfonyl group.
| Property | Value |
|---|---|
| CAS Number | 1448128-42-4 |
| Molecular Formula | C₁₉H₂₅NO₄S |
| Molecular Weight | 363.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The sulfonamide group may enhance this activity by modulating immune responses.
- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines warrant further investigation.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for broad-spectrum antimicrobial activity.
Research Findings
Recent studies have highlighted the biological potential of compounds structurally related to this compound:
- Antitumor Studies : A study demonstrated that piperidine derivatives exhibited cytotoxic effects on glioma cells, suggesting that the compound may share similar properties. The mechanism involved multiple pathways, including apoptosis and necroptosis .
- Antimicrobial Activity : Research indicated that certain piperazine derivatives displayed potent antibacterial activities against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . These findings support the hypothesis that the target compound may possess similar antimicrobial capabilities.
Case Studies
- Case Study on Antitumor Activity : In vitro tests on glioma cell lines revealed that compounds with piperidine structures could reduce cell viability significantly. For example, Compound C was noted for its ability to induce necroptosis and autophagy in glioma cells while sparing normal astrocytes .
- Case Study on Anti-inflammatory Effects : An experimental model demonstrated that related compounds effectively reduced inflammation in rat models of arthritis, showcasing their potential as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the key synthetic strategies for preparing Cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Sulfonylation : React 4-methoxyphenyl sulfonyl chloride with piperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine intermediate.
Coupling : Use a coupling agent like EDCI/HOBt to link the sulfonyl-piperidine to cyclohex-3-enecarboxylic acid.
Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
Yield Optimization : Adjust stoichiometry (1.2:1 sulfonyl chloride:piperidine), temperature (0°C to room temperature), and catalyst (DMAP for acylation). Monitor via TLC or LC-MS .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., cyclohexene protons at δ 5.5–6.0 ppm, piperidine N–SO2 at δ 3.2–3.5 ppm) .
- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%).
- LC-MS : Confirm molecular ion peaks ([M+H]+ ≈ 403.5 g/mol) and rule out side products .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of sulfonamide-based methanones like this compound?
- Methodological Answer :
-
Orthogonal Assays : Compare results from binding assays (e.g., receptor affinity) vs. functional assays (e.g., cAMP inhibition) to distinguish direct vs. indirect effects.
-
Structural Analogs : Test derivatives with modified substituents (see Table 1) to isolate pharmacophoric contributions.
-
Statistical Validation : Use multivariate analysis (e.g., PCA) to account for batch-to-batch variability or assay conditions .
Table 1 : Structural Analogs and Activity Profiles
Compound Key Modifications Observed Activity Parent Compound Cyclohexene, 4-methoxyphenyl-SO2 Anti-inflammatory (IC50 = 2.1 µM) Analog A Cyclohexane (saturated) Reduced activity (IC50 = 12.7 µM) Analog B SO2 replaced with CO Loss of target binding Source: Adapted from
Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In Vitro :
- Microsomal Stability : Use liver microsomes (human/rat) with NADPH to assess metabolic half-life.
- Caco-2 Permeability : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability).
- In Vivo :
- Rodent PK Studies : Administer IV/PO doses (e.g., 5 mg/kg) and measure plasma levels via LC-MS/MS. Note the impact of the cyclohexene ring on CYP3A4-mediated metabolism .
Q. How does the cyclohexene moiety influence the compound’s stability and reactivity in biological systems?
- Methodological Answer :
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) to assess hydrolytic susceptibility. Cyclohexene’s electron-rich double bond may increase oxidation risk (monitor via peroxide strips).
- Reactivity Profiling : Use quantum mechanical calculations (DFT) to predict electrophilic sites. Experimental validation via glutathione trapping assays can identify reactive metabolites .
Data-Driven Research Design
Q. What strategies can be employed to optimize the selectivity of this compound for target receptors?
- Methodological Answer :
- Molecular Docking : Use X-ray/NMR structures of target receptors (e.g., GPCRs) to model interactions. The 4-methoxyphenyl-SO2 group may hydrogen-bond with Lys127 in the binding pocket.
- SAR by Catalog : Screen commercial analogs (e.g., piperazine vs. piperidine derivatives) to refine substituent effects.
- Counter-Screening : Test against off-target receptors (e.g., hERG, CYP450s) to mitigate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
